molecular formula C15H22N2O4S B14394647 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid CAS No. 90070-04-5

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid

Cat. No.: B14394647
CAS No.: 90070-04-5
M. Wt: 326.4 g/mol
InChI Key: LEHGWOZVQOSQRQ-UHFFFAOYSA-N
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Description

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is unique due to the presence of two 2,2-dimethylpropanamido groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

90070-04-5

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

3,4-bis(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C15H22N2O4S/c1-14(2,3)12(20)16-8-7-22-10(11(18)19)9(8)17-13(21)15(4,5)6/h7H,1-6H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

LEHGWOZVQOSQRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CSC(=C1NC(=O)C(C)(C)C)C(=O)O

Origin of Product

United States

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